molecular formula C7H6F3NS B12122186 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione

1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione

Cat. No.: B12122186
M. Wt: 193.19 g/mol
InChI Key: LVPVTZUMWSHLJN-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione is a heterocyclic compound characterized by the presence of a trifluoromethyl group and a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride . The reaction is carried out in a solvent such as methanol under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow reactors and continuous processing techniques can enhance the efficiency and yield of the synthesis . Additionally, the separation and purification of the product are optimized using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thione moiety can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound may modulate various signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxylic acid

Comparison: Compared to these similar compounds, 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione is unique due to the presence of the dihydropyridine ring and the thione group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6F3NS

Molecular Weight

193.19 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)pyridine-2-thione

InChI

InChI=1S/C7H6F3NS/c1-11-4-5(7(8,9)10)2-3-6(11)12/h2-4H,1H3

InChI Key

LVPVTZUMWSHLJN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=S)C(F)(F)F

Origin of Product

United States

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